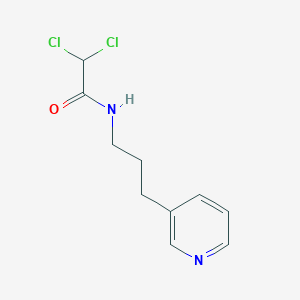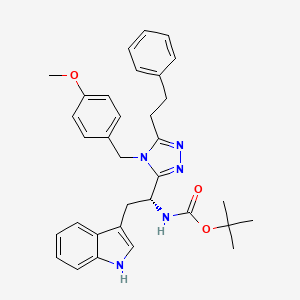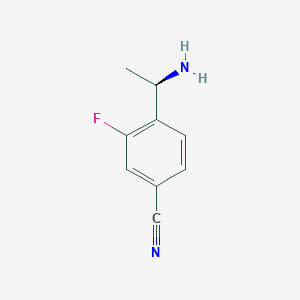
8-Chloro-4-hydroxycoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-4-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring lactones found in many plants and have been used in various medicinal applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-hydroxy-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. For this compound, the starting materials would include 4-hydroxycoumarin and a chlorinating agent such as thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production of 8-Chloro-4-hydroxy-2H-chromen-2-one typically involves large-scale Pechmann condensation reactions under controlled conditions. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products
Oxidation: Formation of 8-chloro-4-oxo-2H-chromen-2-one.
Reduction: Formation of 8-chloro-4-hydroxy-2H-chromen-2-ol.
Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Chloro-4-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anticoagulant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, optical brighteners, and fluorescent probes.
Mécanisme D'action
The mechanism of action of 8-Chloro-4-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, leading to antimicrobial effects. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxycoumarin: A precursor in the synthesis of many coumarin derivatives.
Warfarin: A well-known anticoagulant derived from 4-hydroxycoumarin.
Dicoumarol: Another anticoagulant with a similar structure.
Uniqueness
8-Chloro-4-hydroxy-2H-chromen-2-one is unique due to the presence of the chlorine atom, which enhances its reactivity and potential biological activities compared to other coumarin derivatives .
Propriétés
Formule moléculaire |
C9H5ClO3 |
|---|---|
Poids moléculaire |
196.58 g/mol |
Nom IUPAC |
8-chloro-4-hydroxychromen-2-one |
InChI |
InChI=1S/C9H5ClO3/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4,11H |
Clé InChI |
MLMBVJUHEPSLPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)OC(=O)C=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)



